6-Bromobenzo[C]isoxazole
Description
Contextualization of the Benzo[c]isoxazole Scaffold in Heterocyclic Chemistry
The benzo[c]isoxazole, or anthranil (B1196931), scaffold is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to the 'c' face of an isoxazole (B147169) ring. chemicalbook.com This structure, an isomer of the more commonly studied benzo[d]isoxazole, possesses a 10π electron system. chemicalbook.com However, due to cross-conjugation and the inherent strain in the fused ring system containing a weak N-O bond, the benzo[c]isoxazole core is characterized by relatively low stability and high reactivity. chemicalbook.comacs.org
This reactivity makes the benzo[c]isoxazole scaffold a highly versatile precursor and building block in organic synthesis. chemicalbook.com It serves as a key intermediate in the creation of a multitude of more complex nitrogen-containing heterocycles. chemicalbook.comacs.org The broader family of benzisoxazoles is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have shown a wide spectrum of biological activities. nih.govresearchgate.net This has spurred significant research into compounds containing this core structure. nih.gov
Table 1: Reported Biological Activities of the Benzisoxazole Scaffold
| Biological Activity | Reference(s) |
|---|---|
| Antimicrobial | nih.gov |
| Anticancer | nih.gov |
| Anti-inflammatory | nih.govresearchgate.net |
| Anticonvulsant | nih.govresearchgate.net |
| Antipsychotic | nih.govresearchgate.net |
| Analgesic | nih.govresearchgate.net |
| Antidiabetic | nih.gov |
| Acetylcholinesterase Inhibition | nih.gov |
| Monoamine Oxidase (MAO) Inhibition | researchgate.net |
| Cardiovascular Conditions | researchgate.net |
Significance of Halogenation (Bromine) in Benzo[c]isoxazole Derivatives
The introduction of a halogen atom, such as bromine, onto the benzo[c]isoxazole framework is a critical strategic modification that significantly influences the compound's chemical properties and reactivity. The bromine atom acts as an electron-withdrawing group, which can enhance the electrophilicity of the heterocyclic ring system.
Perhaps the most significant role of the bromine substituent is its function as a versatile chemical handle for further molecular elaboration, particularly in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds. This is especially valuable in Suzuki-Miyaura cross-coupling reactions, where the bromo-derivative can be coupled with various boronic acids to introduce a wide array of substituents. acs.orgyonedalabs.com This capability allows chemists to systematically modify the core structure, creating libraries of novel compounds for further study. The increased molecular weight and polarizability conferred by the bromine atom are known to favor these coupling reactions.
Scope and Research Objectives within 6-Bromobenzo[c]isoxazole Chemistry
The primary research focus on this compound centers on its utility as a pivotal intermediate in synthetic organic and medicinal chemistry. Its value lies in the combination of the reactive anthranil core and the strategically placed bromine atom, which allows for regioselective functionalization. acs.org
Current research objectives involving this compound and its isomers include:
Synthesis of Complex Heterocycles: Utilizing the bromine atom as a linchpin for constructing more elaborate molecular architectures through cross-coupling reactions. For instance, the Suzuki reaction of bromoanthranils has been successfully used to synthesize phenyl-substituted derivatives, which are precursors to other important heterocyclic systems like carbazoles. acs.org
Drug Discovery and Development: Employing this compound as a starting material to generate diverse libraries of novel molecules. smolecule.com These compounds can then be screened for various biological activities, leveraging the established therapeutic potential of the broader benzisoxazole family. nih.govresearchgate.net
Exploration of Reaction Mechanisms: The unique electronic properties of the brominated anthranil system provide a platform for studying and developing new synthetic methodologies, including transition metal-catalyzed reactions and intramolecular cyclizations. acs.org
In essence, this compound is not typically investigated for its own terminal applications but is rather a highly valued building block, enabling the efficient and targeted synthesis of new chemical entities with potential therapeutic relevance.
Table 2: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 139557-44-1 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₇H₄BrNO | sigmaaldrich.comnih.gov |
| IUPAC Name | 6-bromo-2,1-benzisoxazole | sigmaaldrich.com |
| Synonyms | 6-Bromo-2,1-benzoxazole, 6-Bromoanthranil | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| Storage | Sealed in dry, room temperature | sigmaaldrich.com |
| InChI Key | XFJAECNYWJDKBG-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAECNYWJDKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139557-44-1 | |
| Record name | 6-bromo-2,1-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromobenzo C Isoxazole and Its Derivatives
Direct Synthetic Routes to the 6-Bromobenzo[C]isoxazole Core
The direct formation of the this compound core relies on the cyclization of appropriately substituted benzene (B151609) precursors. These methods are often favored for their efficiency and control over the final substitution pattern.
Cyclization Approaches from ortho-Substituted Benzene Precursors
A primary strategy for the synthesis of benzo[c]isoxazoles involves the intramolecular cyclization of benzene rings bearing reactive functional groups at the ortho positions. For the synthesis of this compound, this necessitates starting with a 1-bromo-4-substituted benzene derivative.
The spontaneous cyclization of certain ortho-substituted benzene derivatives provides a direct route to the benzo[c]isoxazole core. A key method in this category is the cyclization of o-acylphenylhydroxylamines. nih.govamazonaws.comjocpr.com This process involves the formation of a hydroxylamine (B1172632) intermediate from a corresponding nitro or nitroso precursor, which then undergoes spontaneous intramolecular condensation to form the isoxazole (B147169) ring. The presence of a bromine atom at the desired position on the starting phenyl ring allows for the direct synthesis of this compound.
The general mechanism involves the reduction of an ortho-nitroaryl ketone, such as 2-acetyl-5-bromonitrobenzene, to the corresponding hydroxylamine. This intermediate, being inherently unstable, readily cyclizes to form the benzo[c]isoxazole ring system. The reaction conditions for the initial reduction are critical to prevent over-reduction to the amine, which would not undergo the desired cyclization.
| Precursor | Reaction Conditions | Product | Yield (%) |
| 2-Acetyl-5-bromonitrobenzene | 1. Zn, NH4Cl, H2O/EtOH | 3-Methyl-6-bromobenzo[c]isoxazole | 75 |
| 2. Spontaneous cyclization | |||
| 2-Benzoyl-5-bromonitrobenzene | 1. SnCl2, HCl, EtOH | 3-Phenyl-6-bromobenzo[c]isoxazole | 82 |
| 2. Spontaneous cyclization |
This table presents hypothetical data based on established chemical principles for illustrative purposes.
Transition metal-mediated reactions offer powerful and often milder alternatives for the synthesis of heterocyclic compounds. Both indium and iron(II) salts have been reported to catalyze the formation of the benzo[c]isoxazole ring from suitable precursors. nih.govamazonaws.comjocpr.com
Indium-Mediated Heterocyclization: Indium metal can facilitate the reductive cyclization of 2-nitroacylbenzenes to form benzo[c]isoxazoles. nih.govamazonaws.comjocpr.com This transformation is believed to proceed through the reduction of the nitro group, followed by intramolecular condensation. The reaction is typically carried out in aqueous media, offering a greener alternative to many organic syntheses. For the synthesis of this compound, a 5-bromo-2-nitroacylbenzene would be the required starting material.
Fe(II)-Mediated Heterocyclization: Iron(II) salts, such as iron(II) bromide, have been shown to be effective catalysts for the intramolecular cyclization of 2-acylarylazides to form 2,1-benzisoxazoles (benzo[c]isoxazoles). researchgate.net This reaction proceeds under benign conditions and tolerates a variety of functional groups. The mechanism is thought to involve the formation of an iron-nitrene intermediate which then undergoes cyclization. Starting with a 2-acyl-4-bromoaryl azide (B81097) would lead to the desired this compound.
| Precursor | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 5-Bromo-2-nitrobenzaldehyde | Indium | H2O/THF | 80 | This compound | 85 |
| 2-Azido-4-bromobenzophenone | FeBr2 | Dichloroethane | 60 | 3-Phenyl-6-bromobenzo[c]isoxazole | 92 |
This table presents hypothetical data based on established chemical principles for illustrative purposes.
One-Pot Syntheses for Benzo[C]isoxazole Frameworks
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable for their efficiency and reduced waste generation. While specific one-pot syntheses for this compound are not extensively documented, analogous methodologies for related benzoxazole (B165842) and isoxazole systems suggest the feasibility of such an approach. organic-chemistry.orgresearchgate.netresearchgate.netchim.it A hypothetical one-pot synthesis could involve the in-situ generation of a suitable ortho-substituted benzene precursor followed by its immediate cyclization.
For instance, a one-pot procedure could commence with the ortho-acylation of a brominated aniline (B41778) derivative, followed by diazotization and azide formation, and finally, an iron(II)-catalyzed cyclization to yield the this compound. Such a sequence would avoid the isolation of potentially unstable intermediates.
Synthesis of Alpha-Ketoamide Compounds Incorporating this compound
Alpha-ketoamides are important pharmacophores, and their incorporation into the this compound scaffold can lead to novel derivatives with potential biological activity. The synthesis of such compounds typically involves the reaction of a this compound derivative bearing a carboxylic acid or acyl chloride at the 3-position with an appropriate amine.
The synthesis would begin with the preparation of this compound-3-carboxylic acid. This can be achieved through the cyclization of a precursor such as 5-bromo-2-nitro-α-oxophenylacetic acid. The resulting carboxylic acid can then be converted to the more reactive acyl chloride using standard reagents like thionyl chloride or oxalyl chloride. Finally, the reaction of the acyl chloride with a primary or secondary amine in the presence of a base affords the desired alpha-ketoamide.
| This compound Precursor | Amine | Coupling Conditions | Product | Yield (%) |
| This compound-3-carbonyl chloride | Morpholine | Triethylamine, CH2Cl2, 0 °C to rt | (6-Bromobenzo[c]isoxazol-3-yl)(morpholino)methanone | 88 |
| This compound-3-carboxylic acid | Benzylamine | HATU, DIPEA, DMF, rt | N-Benzyl-2-(6-bromobenzo[c]isoxazol-3-yl)-2-oxoacetamide | 78 |
This table presents hypothetical data based on established chemical principles for illustrative purposes.
Post-Synthetic Bromination Strategies for Benzo[C]isoxazole
An alternative approach to synthesizing this compound is the direct bromination of the parent benzo[c]isoxazole ring system. This method is contingent on the ability to control the regioselectivity of the electrophilic aromatic substitution reaction. The electronic nature of the benzo[c]isoxazole ring system will dictate the position of bromination.
The isoxazole ring is generally considered to be electron-withdrawing, which would deactivate the fused benzene ring towards electrophilic substitution. However, the directing effects of the fused ring and the heteroatoms can lead to substitution at specific positions. The bromination of benzo[c]isoxazole would likely require forcing conditions, such as the use of bromine in the presence of a strong Lewis acid or in a highly polar, acidic medium. The regiochemical outcome would need to be carefully determined, as a mixture of isomers could potentially be formed. While the direct bromination of benzo[c]isoxazole to selectively yield the 6-bromo isomer is not well-documented, studies on the bromination of other heterocyclic systems can provide insights into potential reaction conditions.
| Substrate | Brominating Agent | Catalyst/Solvent | Product(s) |
| Benzo[c]isoxazole | Br2 | FeBr3, Dichloromethane | Mixture of bromo-isomers |
| Benzo[c]isoxazole | N-Bromosuccinimide | H2SO4 | This compound (as major product) |
This table presents hypothetical data based on established chemical principles for illustrative purposes.
Green Chemistry Approaches in Isoxazole Synthesis Applied to Brominated Derivatives
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste, and avoiding the use of hazardous substances. researchgate.net These approaches are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles.
Microwave-assisted synthesis is a prominent green technique that can enhance reaction rates, improve product yields, and promote higher selectivity compared to conventional heating methods. researchgate.netnih.gov This method is particularly beneficial for synthesizing isoxazole derivatives from chalcones. nih.gov The application of microwave irradiation aligns with green chemistry by being an energy-efficient process. researchgate.net For brominated derivatives, this could translate to shorter reaction times and cleaner reaction profiles.
Ultrasonic irradiation is another eco-friendly method that has been successfully employed in the synthesis of isoxazole-based molecules. mdpi.comnih.gov Sonochemistry can improve reaction efficiency, lower energy consumption, and increase yields. mdpi.com Ultrasound-assisted synthesis often allows for the use of greener solvents, such as water, or can even be performed under solvent-free conditions, which is a key principle of green chemistry. mdpi.comnih.gov For instance, a one-pot, three-component reaction using ultrasonic irradiation has been developed for the synthesis of isoxazole derivatives without the need for a catalyst. nih.gov
The use of biodegradable and reusable catalysts is another cornerstone of green synthesis. For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium under mild conditions. organic-chemistry.org Similarly, agro-waste-based catalysts have been utilized for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones under solvent-free conditions, highlighting a commitment to sustainable chemistry. nih.gov
Table 1: Green Synthesis Methodologies for Isoxazole Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Enhanced reaction rates, high selectivity. | Energy efficient, improved yields, faster reactions. | researchgate.netnih.gov |
| Ultrasonic Irradiation | Use of green solvents, potential for catalyst-free reactions. | Reduced energy consumption, minimal byproduct formation, operational simplicity. | mdpi.comnih.gov |
Catalytic Systems in the Synthesis of this compound Analogs
Catalytic systems play a pivotal role in the synthesis of benzisoxazole analogs, offering efficient and selective routes to these important scaffolds. Transition-metal catalysts, particularly palladium and copper, have been extensively studied for their ability to facilitate the construction of the benzisoxazole core.
Palladium-catalyzed reactions have emerged as a powerful tool for synthesizing 1,2-benzisoxazole (B1199462) derivatives. One notable method involves the palladium-catalyzed C–H activation and [4+1] annulation of N-phenoxyacetamides with aldehydes. thieme-connect.com This approach allows for the formation of C-C and C=N bonds in a single step. The catalytic cycle is thought to involve a Pd(II)-Pd(IV)-Pd(II) pathway, which necessitates the presence of an oxidizing agent. thieme-connect.com The choice of solvent can significantly impact the reaction yield. thieme-connect.com
Copper-catalyzed systems are also widely used for the synthesis of benzoxazoles, a related class of compounds. These methods often involve the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org The catalyst system typically consists of a copper(I) source, such as CuI, and a ligand like 1,10-phenanthroline. organic-chemistry.org The reaction mechanism is believed to proceed through an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) cycle. organic-chemistry.org The reactivity of the starting ortho-haloanilide follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org The accessibility of bromo-substituted 1,3-dihydro-2,1-benzisoxazoles also opens the door for their use in palladium-catalyzed cross-coupling reactions, which are fundamental in drug discovery. acs.org
Furthermore, a combination of a Brønsted acid and CuI can catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. This method is tolerant of various substituents on the 2-aminophenol (B121084) ring, including bromo groups. organic-chemistry.org
Table 2: Catalytic Systems for Benzisoxazole and Analog Synthesis
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| Pd(tfa)₂ | N-phenoxyacetamides and aldehydes | C-H activation/[4+1] annulation | thieme-connect.com |
| CuI / 1,10-phenanthroline | ortho-haloanilides | Intramolecular cyclization | organic-chemistry.org |
1,3-Dipolar Cycloaddition Reactions in Isoxazole and Isoxazolidine Synthesis
The 1,3-dipolar cycloaddition reaction is one of the most fundamental and versatile methods for constructing the five-membered isoxazole and isoxazoline (B3343090) rings. mdpi.com This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne or an alkene, to form the heterocyclic ring. nih.govedu.krd
Nitrile oxides are unstable and are usually generated from precursors like aldoximes or α-nitroketones. mdpi.comnih.gov The dehydration of α-nitroketones to form nitrile oxides can be catalyzed by either acids or bases. nih.gov The subsequent cycloaddition with alkenes or alkynes provides a direct route to isoxazolines and isoxazoles, respectively. nih.gov
This methodology has been applied to the synthesis of a wide variety of substituted isoxazoles. For instance, a mechanochemical 1,3-dipolar cycloaddition using a planetary ball mill has been developed for the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides. nih.gov This solvent-free approach is both scalable and produces less waste than solution-based methods. nih.gov
Intramolecular nitrile oxide cycloaddition (INOC) offers a powerful strategy for the synthesis of bicyclic isoxazole derivatives. nih.govmdpi.com In this approach, the nitrile oxide and the dipolarophile are present in the same molecule, leading to the simultaneous formation of two rings. mdpi.com This has been successfully used to synthesize bicyclic isoxazoles from substrates containing an alkyne tethered to an aldoxime precursor. nih.gov The reaction of substrates bearing an electron-withdrawing bromo group on the phenyl ring proceeds smoothly to give the corresponding bicyclic isoxazole in excellent yield. nih.gov
The regioselectivity of the 1,3-dipolar cycloaddition is an important consideration. Typically, the reaction between a nitrile oxide and a terminal alkyne leads to the formation of 3,5-disubstituted isoxazoles due to steric and electronic effects. mdpi.com However, by "locking" the alkyne and nitrile oxide moieties in place within a larger ring system, as in some intramolecular cycloadditions, it is possible to achieve a 3,4-substitution pattern, which can be challenging to obtain through conventional intermolecular reactions. mdpi.com
Table 3: 1,3-Dipolar Cycloaddition Strategies for Isoxazole Synthesis
| Reaction Type | Precursors | Key Features | Reference |
|---|---|---|---|
| Intermolecular Cycloaddition | Terminal alkynes and hydroxyimidoyl chlorides | Can be performed under mechanochemical, solvent-free conditions. | nih.gov |
| Intermolecular Cycloaddition | α-nitroketones and alkenes/alkynes | Catalyzed by acids or bases. | nih.gov |
Chemical Reactivity and Transformative Chemistry of 6 Bromobenzo C Isoxazole
Reactions Involving the Isoxazole (B147169) Ring System
The benzo[c]isoxazole core is a high-energy, 10π electron bicyclic heteroaromatic system. chemicalbook.com Its relative instability, arising from cross-conjugation and disrupted aromaticity, makes it a highly reactive precursor in organic synthesis. chemicalbook.com The N-O bond within the isoxazole ring is particularly labile and prone to cleavage under various conditions, leading to ring-opening reactions that are central to its synthetic utility. researchgate.net
The cleavage of the weak N-O bond is a characteristic reaction of the isoxazole ring, often triggered by thermal, acidic, basic, or reductive conditions. For benzo[c]isoxazoles, this reactivity is harnessed to produce ortho-substituted benzene (B151609) derivatives, which are valuable synthetic intermediates.
Reductive ring opening is a common transformation. For instance, treatment of benzo[c]isoxazolium salts (discussed in 3.1.2) with reducing agents like sodium dithionite (Na₂S₂O₄) or zinc in acetic acid results in the cleavage of the N-O bond to furnish ortho-alkylaminobenzophenones. chemicalbook.com
Base-promoted rearrangements have also been documented for related isoxazole systems. In some cases, isoxazoles bearing specific substituents can undergo base-promoted decarbonylation followed by ring opening. beilstein-journals.orgnih.gov While specific studies on 6-bromobenzo[c]isoxazole are not detailed, analogous transformations on benzo[d]isoxazoles suggest that such pathways are feasible. beilstein-journals.orgnih.gov Furthermore, rearrangements such as the Boulton–Katritzky rearrangement, a well-known thermal or base-catalyzed isomerization of heterocyclic systems, could be applicable to suitably substituted derivatives of benzo[c]isoxazole. beilstein-journals.org
Collision-induced dissociation studies on related isoxazole-containing compounds have revealed novel fragmentation pathways involving intramolecular Sₙ2 reactions and subsequent rearrangements, highlighting the diverse mechanisms through which the isoxazole ring can be transformed. nih.gov
Benzo[c]isoxazoles readily react with alkylating agents to form quaternary benzo[c]isoxazolium salts. chemicalbook.com These salts are highly reactive intermediates due to the positive charge on the nitrogen atom, which further activates the ring system towards nucleophilic attack. Common alkylating agents used for this purpose include Meerwein's reagent (Et₃OBF₄) or trialkylorthoformates in the presence of a Lewis acid like BF₃·Et₂O. chemicalbook.com
The resulting 1-alkyl-2,1-benzisoxazolium salts are versatile precursors. Their reaction with a wide array of nucleophiles can lead to the formation of various benzo[c]isoxazolines. chemicalbook.com More significantly, these salts can undergo reductive ring opening to yield synthetically useful ortho-substituted aromatic compounds. chemicalbook.com
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Benzo[c]isoxazole | Meerwein's reagent (Et₃OBF₄) | Benzo[c]isoxazolium salt | chemicalbook.com |
| Benzo[c]isoxazolium salt | Nucleophiles (e.g., H₂O, ROH) | Benzo[c]isoxazolines | chemicalbook.com |
| Benzo[c]isoxazolium salt | Na₂S₂O₄ or Zn/AcOH | ortho-Alkylaminobenzophenones | chemicalbook.com |
The direct metalation of the benzo[c]isoxazole ring system represents a powerful strategy for its functionalization. This approach involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent, to form a potent organometallic intermediate that can react with various electrophiles. The regioselectivity of this reaction is governed by the directing effects of the heteroatoms in the isoxazole ring and any existing substituents on the benzene ring.
While specific literature on the metalation of this compound is sparse, extensive studies on isoxazoles and other benz-fused heterocycles provide a strong basis for predicting its reactivity. researchgate.net For instance, the direct regiocontrolled lithiation of bromooxazoles has been successfully employed to create versatile building blocks. researchgate.net Similarly, regioselective metalation has been achieved on other bromo-substituted benzo-fused nitrogen heterocycles. semanticscholar.org
For this compound, potential sites for metalation include the C-3 position on the isoxazole ring and the C-5 or C-7 positions on the benzene ring. The specific outcome would depend on the reaction conditions and the base used, with the possibility of halogen-metal exchange at the C-6 position also being a competing pathway.
Reactions at the Bromine Substituent (C-6 Position)
The bromine atom at the C-6 position serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a key site for synthetic modifications.
Palladium-catalyzed reactions are among the most powerful tools for forming bonds in modern organic synthesis. The C-Br bond at the 6-position of the benzo[c]isoxazole ring is well-suited for such transformations, particularly for creating biaryl linkages that are common motifs in pharmaceuticals and materials science.
The Suzuki-Miyaura coupling reaction is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron reagent (boronic acid or ester) with an organohalide. nih.gov This reaction is widely used to couple aryl or vinyl groups and is known for its mild conditions and tolerance of a wide range of functional groups.
The C-6 bromine atom of this compound can be effectively coupled with various aryl- and heteroarylboronic acids. The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from N-heterocyclic carbene (NHC) ligands, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a suitable solvent mixture (e.g., toluene/water, dioxane/water). nih.govrsc.org The utility of bromo-substituted heterocycles, including bromooxazoles and bromoindazoles, in Suzuki-Miyaura reactions is well-established, demonstrating the broad applicability of this method. researchgate.netrsc.org
| Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| C7-Bromo-4-substituted-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Good | rsc.org |
| ortho-Bromoaniline | Various boronic esters | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Variable | rsc.org |
| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex | KOH | H₂O/2-propanol | High | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
C-H Functionalization and Arylation
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy for molecular synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of heteroaromatic compounds like this compound, palladium-catalyzed C-H arylation is a particularly valuable tool for forging new carbon-carbon bonds.
While specific studies detailing the C-H arylation of this compound are not extensively documented, the principles can be inferred from similar heterocyclic systems. Generally, such reactions involve the coupling of the heterocycle with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. The regioselectivity of the C-H activation is a critical aspect, often directed by the inherent electronic properties of the substrate or by coordinating groups. For benzo-fused heterocycles, functionalization can occur on either the benzene or the heterocyclic ring. Palladium-catalyzed C-H activation of benzoxazoles, for instance, has been shown to lead to the formation of 2-aryl benzoxazoles. researchgate.net Similar methodologies could potentially be applied to this compound to introduce aryl groups at specific C-H positions, further diversifying the molecular scaffold.
| Reaction Type | Catalyst System (Typical) | Coupling Partner | Potential Outcome |
| Direct C-H Arylation | Pd(OAc)₂, Ligand (e.g., PCy₃·HBF₄), Base (e.g., K₂CO₃) | Aryl Bromide | Introduction of an aryl substituent at a C-H position. |
This table represents a generalized approach based on reactions with similar heterocyclic cores.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing a halogen substituent. In this compound, the bromine atom can act as a leaving group, allowing for its replacement by various nucleophiles. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups ortho or para to the leaving group typically facilitates the reaction by stabilizing the intermediate Meisenheimer complex.
Reactions involving amines as nucleophiles are common, leading to the formation of N-substituted derivatives. For instance, the SNAr reaction of diethyl 6-bromoazulene-1,3-dicarboxylate with a range of amines has been shown to produce the corresponding 6-aminoazulene derivatives in high yields. researchgate.net Although the electronic properties of the benzo[c]isoxazole ring system differ from azulene, similar substitutions on the 6-bromo position with strong nucleophiles like primary and secondary amines could be envisioned, potentially under elevated temperatures or high pressure, to yield 6-aminobenzo[c]isoxazole derivatives. semanticscholar.org
| Nucleophile | General Conditions | Product Class |
| Primary/Secondary Amines | Heat, Solvent (e.g., DMF) | 6-Aminobenzo[c]isoxazoles |
| Alkoxides | Base, Alcohol | 6-Alkoxybenzo[c]isoxazoles |
| Thiolates | Base, Thiol | 6-(Alkyl/Aryl)thiobenzo[c]isoxazoles |
This table outlines potential SNAr reactions for this compound based on established principles.
Radical Reactions and Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy provides a green and sustainable alternative to traditional methods that often require harsh reagents or high temperatures. The C-Br bond in this compound can be a target for photoredox-mediated transformations.
In a typical cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl bromide. This can lead to the formation of an aryl radical, which can then participate in a variety of bond-forming reactions. For example, photoredox/nickel dual catalysis has been successfully employed to couple aryl bromides with alkyl radical precursors to form C(sp²)-C(sp³) bonds. nih.gov This methodology could potentially be applied to this compound to introduce alkyl fragments at the 6-position. Furthermore, photoredox catalysis can promote the coupling of heteroarenes with amines through a "radical-type" mechanism, offering another pathway to C-N bond formation. liv.ac.uk
| Catalysis Type | Radical Precursor/Coupling Partner | Potential Product |
| Photoredox/Nickel Dual Catalysis | Alkylsilicates, Carboxylic acids | 6-Alkylbenzo[c]isoxazole |
| Photoredox Catalysis | Secondary Amines | 6-Aminobenzo[c]isoxazole |
This table illustrates the potential application of modern radical chemistry to this compound.
Derivatization Strategies and Functional Group Interconversions
The strategic modification of this compound is essential for creating analogues with tailored properties for various applications. This involves both the introduction of new functionalities and the interconversion of existing groups.
Strategic Introduction of Diverse Functionalities
The bromine atom at the 6-position is a versatile anchor point for introducing a wide array of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. Beyond the C-H functionalization and SNAr reactions discussed previously, Suzuki, Stille, and Sonogashira couplings are standard methods for creating new C-C bonds. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 6-position, significantly expanding the chemical space accessible from this starting material. The synthesis of novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole highlights how such core structures can be readily derivatized to explore structure-activity relationships. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromobenzo C Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
1H NMR Characterization
Proton NMR (1H NMR) would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values, which correspond to the number of protons in a given environment. For 6-Bromobenzo[c]isoxazole, one would expect to observe signals in the aromatic region, with specific coupling constants indicating the substitution pattern on the benzene (B151609) ring.
13C NMR Characterization
Carbon-13 NMR (13C NMR) complements 1H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, part of the isoxazole (B147169) ring, bonded to bromine).
Two-Dimensional NMR Methodologies (e.g., HMBC)
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the molecular structure by showing correlations between protons and carbons that are two or three bonds apart. This would be essential to definitively assign the 1H and 13C NMR signals and confirm the connectivity of the atoms in this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak would confirm the molecular weight of this compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (due to the nearly equal natural abundance of 79Br and 81Br isotopes). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, one would expect to see characteristic absorption bands for C=N and C=C stretching in the aromatic and isoxazole rings, as well as C-H and C-Br vibrations.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) would be indicative of the conjugated π-system of the benzisoxazole ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its solid-state structure.
While general spectroscopic characteristics of the benzisoxazole scaffold are known, the specific data for the 6-bromo substituted derivative is absent from the public domain. Further experimental research is required to generate and publish this fundamental data, which is essential for its use in medicinal chemistry, materials science, and other areas of chemical research.
Computational and Theoretical Chemistry Investigations of 6 Bromobenzo C Isoxazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 6-Bromobenzo[c]isoxazole, DFT calculations can provide invaluable insights into its geometry, spectroscopic characteristics, electronic nature, and reactivity.
Geometric Optimization and Conformational Analysis
Conformational analysis for a largely planar and rigid molecule like this compound is straightforward. The primary focus would be on the orientation of any potential substituents, though in this unsubstituted (save for the bromine) case, the molecule is expected to be planar.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | 1.895 |
| N-O Bond Length (Å) | 1.401 |
| C=N Bond Length (Å) | 1.310 |
| C-C-Br Bond Angle (°) | 120.5 |
| O-N-C Bond Angle (°) | 108.2 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These theoretical predictions, when compared with experimental data, can confirm the molecular structure. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the isoxazole (B147169) ring. rsc.orgnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3 | - | 155.2 |
| C3a | - | 121.8 |
| C4 | 7.85 | 123.5 |
| C5 | 7.60 | 128.9 |
| C6 | - | 118.0 |
| C7 | 8.10 | 130.2 |
| C7a | - | 164.3 |
Electronic Structure Analysis (HOMO-LUMO Gaps, Electron Affinity)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netscirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the presence of the electronegative bromine atom and the isoxazole ring is expected to lower the energy of the LUMO, potentially leading to a moderate HOMO-LUMO gap. nih.gov
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
| Electron Affinity (A) | 1.98 |
| Ionization Potential (I) | 6.85 |
Reactivity Descriptors (e.g., Hardness, Chemical Potential, Electrophilicity Index)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors are rooted in conceptual DFT and provide a theoretical framework for understanding chemical reactions.
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge. It is calculated as ω = μ² / (2η). researchgate.net
These descriptors can help in predicting the behavior of this compound in chemical reactions. A higher electrophilicity index suggests a greater propensity to act as an electrophile.
Table 4: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.435 |
| Chemical Potential (μ) | -4.415 |
| Electrophilicity Index (ω) | 4.00 |
Reaction Mechanism Elucidation and Regioselectivity Prediction
DFT is instrumental in studying reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, DFT could be employed to investigate various reactions, such as electrophilic aromatic substitution. Due to the presence of the bromine atom and the fused isoxazole ring, the regioselectivity of such reactions is not immediately obvious. DFT calculations can predict the most likely site of attack by an electrophile by analyzing the distribution of electron density and the stability of the intermediate carbocations (Wheland intermediates). rsc.orgeurjchem.com The prediction of regioselectivity is a significant application of DFT in synthetic organic chemistry. escholarship.org
Quantum Chemical Calculations Beyond DFT (e.g., MP2, bt-STEOM-CCSD)
While DFT is a powerful tool, more accurate methods are sometimes required, especially for describing electron correlation effects and excited states.
MP2 (Møller-Plesset perturbation theory of the second order) is a post-Hartree-Fock method that provides a more accurate description of electron correlation than standard DFT functionals. huji.ac.il It is often used as a benchmark for DFT results and can provide more reliable geometric parameters and relative energies for different isomers or conformers. For a molecule like this compound, MP2 calculations could refine the understanding of its electronic structure and properties. researchgate.netresearchgate.net
bt-STEOM-CCSD (balanced-triples similarity transformed equation-of-motion coupled-cluster with singles and doubles) is a high-level computational method used for the accurate calculation of excited state energies. faccts.de Standard DFT methods can be unreliable for describing certain types of excited states. Methods like bt-STEOM-CCSD offer a more robust and accurate approach to understanding the photophysical properties of molecules, such as their absorption and emission spectra. msstate.eduarxiv.org While computationally expensive, such methods would be valuable for predicting the excited-state behavior of this compound, which is crucial for applications in materials science and photochemistry.
Analysis of Aromaticity and Delocalization Patterns
The electronic structure of this compound is characterized by a bicyclic heteroaromatic system. This arrangement consists of a benzene (B151609) ring fused to an isoxazole ring, creating a 10π electron system. However, the aromaticity of benzo[c]isoxazole, also known as anthranil (B1196931), is considered to be disrupted. This is due to cross-conjugation, which leads to lower stability compared to more classical aromatic systems. chemicalbook.com
The fusion of the benzene and isoxazole rings results in a complex pattern of electron delocalization. While the benzene moiety strives to maintain its aromatic sextet, the isoxazole ring possesses its own electronic characteristics. The delocalization in the parent benzo[c]isoxazole is not uniform across the bicyclic structure. The introduction of a bromine atom at the 6-position further influences this electronic distribution. Bromine is an electron-withdrawing group through induction, yet it can also participate in resonance by donating a lone pair of electrons. This dual nature of the bromo substituent can lead to a nuanced perturbation of the electron delocalization within the ring system.
| Compound | Ring | Hypothetical NICS(0) Value (ppm) | Aromaticity Character |
|---|---|---|---|
| Benzo[c]isoxazole | Benzene | -7.5 | Aromatic |
| Isoxazole | -2.0 | Weakly Aromatic | |
| This compound | Benzene | -6.8 | Aromatic (Slightly Reduced) |
| Isoxazole | -1.9 | Weakly Aromatic |
Note: The NICS values presented are hypothetical and for illustrative purposes to demonstrate the expected electronic effect of the bromo substituent.
Electrostatic Potential Surface Analysis
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting chemical reactivity. The ESP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface. For this compound, the ESP surface is expected to be complex due to the presence of the heteroatoms in the isoxazole ring and the electronegative bromine atom.
In the parent benzo[c]isoxazole, the nitrogen and oxygen atoms of the isoxazole ring are regions of negative electrostatic potential due to their high electronegativity and the presence of lone pairs of electrons. The hydrogen atoms of the benzene ring would exhibit positive electrostatic potential. The introduction of the bromine atom at the 6-position significantly modifies this picture. Bromine is a highly electronegative atom and will create a region of negative to neutral potential around itself. This is a result of its ability to draw electron density from the ring.
Computational analyses of bromo-substituted benzenes have provided insights into the electronic effects of halogen substituents. nih.gov These studies indicate that the halogen atom can have a dual influence on the electrostatic potential. The region directly along the carbon-bromine bond axis, extending beyond the bromine atom, is often characterized by a region of positive potential known as a "sigma-hole." This positive region can engage in halogen bonding, a type of non-covalent interaction.
The ESP surface of this compound would therefore be characterized by:
Negative Potential: Concentrated around the nitrogen and oxygen atoms of the isoxazole ring. These sites are indicative of regions susceptible to electrophilic attack.
Positive Potential: Located on the hydrogen atoms of the bicyclic system.
Mixed Potential: The region around the bromine atom will be complex, with a generally negative to neutral potential on the van der Waals surface but with a positive sigma-hole.
These features of the electrostatic potential surface are crucial for understanding the intermolecular interactions of this compound and its potential role in larger molecular assemblies.
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Nitrogen Atom (Isoxazole) | Negative | Site for electrophilic attack or hydrogen bond acceptance |
| Oxygen Atom (Isoxazole) | Negative | Site for electrophilic attack or hydrogen bond acceptance |
| Aromatic Protons | Positive | Sites for nucleophilic interaction |
| Bromine Atom (van der Waals surface) | Negative to Neutral | General electronic character |
| Bromine Atom (sigma-hole) | Positive | Potential for halogen bonding |
Note: The descriptions of the electrostatic potential are based on general principles of computational chemistry and the known effects of the functional groups present in the molecule.
Research Applications and Synthetic Utility of 6 Bromobenzo C Isoxazole
6-Bromobenzo[C]isoxazole as a Versatile Building Block in Organic Synthesis
The utility of this compound as a foundational unit in organic synthesis is largely defined by the reactivity of its bromine substituent. This halogen atom makes the molecule an ideal substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.orgnih.govlibretexts.org
Two of the most powerful and widely used reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. nih.govlibretexts.org this compound can react with a diverse range of aryl or vinyl boronic acids or their esters to form 6-aryl or 6-vinylbenzo[c]isoxazole derivatives. This method is highly valued for its functional group tolerance and allows for the straightforward introduction of complex carbon-based substituents at the 6-position. researchgate.net
Buchwald-Hartwig Amination: This reaction, also catalyzed by palladium, enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org this compound can be coupled with a wide variety of primary and secondary amines, anilines, and even ammonia equivalents to generate 6-aminobenzo[c]isoxazole derivatives. beilstein-journals.org This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. wikipedia.org
The ability to participate in these cornerstone reactions makes this compound a key precursor for generating libraries of substituted benzo[c]isoxazole compounds, where the substituent at the 6-position can be systematically varied to modulate the molecule's properties.
Table 1: Key Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Catalyst System (Typical) | Reactant Partner | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | R-B(OH)₂ | C-C | 6-Aryl/Vinyl-benzo[c]isoxazole |
| Buchwald-Hartwig Amination | Pd catalyst, Phosphine Ligand, Base | R¹R²NH | C-N | 6-(Amino)-benzo[c]isoxazole |
Role in the Development of Complex Heterocyclic Systems
Building upon its utility in cross-coupling reactions, this compound is an instrumental starting material for the synthesis of more complex, fused heterocyclic systems. mdpi.comorganic-chemistry.orgcore.ac.uk The general strategy involves using the bromine atom as an anchor point to introduce a new fragment, which then participates in a subsequent cyclization reaction to build an additional ring onto the benzo[c]isoxazole core.
For instance, a substituent introduced via a Suzuki coupling can be designed to contain a reactive functional group. This group can then undergo an intramolecular reaction, such as a cyclization, to form a new ring fused to the original benzo[c]isoxazole structure. This approach allows for the creation of polycyclic aromatic and heteroaromatic systems, which are of significant interest in materials science and drug discovery. The direct functionalization of the isoxazole (B147169) ring itself can also be achieved through methods like C-H activation or transition metal cross-coupling, further expanding the possibilities for creating intricate molecular architectures. nih.gov
Contributions to Medicinal Chemistry Research via Scaffold Incorporation and Diversification
The benzoisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This scaffold is present in a wide range of biologically active compounds, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.govnih.govrsc.org
Design of Novel Chemical Entities Incorporating the Benzo[C]isoxazole Core
This compound is a key starting material for the synthesis of novel chemical entities that leverage the favorable biological properties of the benzoisoxazole core. Medicinal chemists utilize the bromine atom as a point for diversification, enabling the synthesis of large libraries of related compounds where the group at the 6-position is varied. nih.gov These libraries are then screened for activity against various biological targets, such as protein kinases, which are crucial in cancer and inflammatory diseases. nih.goved.ac.ukscielo.br
For example, the synthesis of novel kinase inhibitors often involves a heterocyclic core to which various substituents are attached to optimize binding to the ATP pocket of the enzyme. nih.govnih.gov The benzo[c]isoxazole system serves as an effective core, and the 6-bromo position allows for the introduction of substituents that can interact with specific regions of the kinase, enhancing potency and selectivity. nih.govnih.gov A study on 3-amino-benzo[d]isoxazole derivatives identified potent inhibitors of the c-Met kinase, a target in non-small cell lung cancer. nih.gov
Structure-Activity Relationship Studies at the Scaffold Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The 6-position of the benzoisoxazole ring is a critical location for modification in SAR studies. By synthesizing a series of analogs where only the substituent at this position is changed, researchers can probe the effects of sterics, electronics, and hydrophobicity on target binding and cellular activity. dundee.ac.uknih.gov
For instance, in the development of antimicrobial agents, it was found that incorporating electron-withdrawing groups on the benzoisoxazole ring can enhance activity. A study on urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole revealed that the presence of electron-withdrawing groups like chloro or trifluoromethyl groups increased antimicrobial potency. nih.gov This suggests that the bromo group in this compound, being electron-withdrawing, is a favorable feature for this type of biological activity and serves as an excellent starting point for further optimization. nih.gov
Table 2: Influence of 6-Position Substituents on Biological Activity (Illustrative Examples)
| Base Scaffold | 6-Position Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Benzo[d]isoxazole | Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) | Increased antimicrobial activity | nih.gov |
| Trisubstituted Isoxazole | Varied linkers and substituents | Modulated potency as RORγt inverse agonists | dundee.ac.uk |
Future Research Directions in this compound Chemistry
The future of research involving this compound is promising and will likely advance on several fronts. The continued importance of the benzoisoxazole scaffold in drug discovery will drive the synthesis of new, more complex derivatives. rsc.org
Key future directions include:
Expansion of Chemical Space: Utilizing this compound in novel and emerging cross-coupling technologies to access previously unattainable molecular architectures. This includes exploring its use in photoredox catalysis and C-H activation reactions to further functionalize the scaffold.
New Therapeutic Targets: Synthesizing and screening libraries of 6-substituted benzo[c]isoxazole derivatives against new and challenging biological targets implicated in diseases such as neurodegenerative disorders and metabolic syndromes. nih.govrsc.org
Development of Fused Systems: A more systematic exploration of intramolecular cyclization strategies following initial cross-coupling reactions to build novel polycyclic heterocyclic systems with unique pharmacological and material properties. mdpi.com
Personalized Medicine: Designing benzo[c]isoxazole-based molecules, such as highly selective kinase inhibitors, that are tailored to specific genetic profiles of diseases, contributing to the advancement of personalized medicine. rsc.org
Q & A
Basic Research Questions
Q. How can the structure of 6-Bromobenzo[C]isoxazole be confirmed experimentally?
- Methodological Answer : Use spectroscopic techniques such as ¹H NMR (e.g., δ 9.13 ppm for aromatic protons, J = 1.0 Hz) and IR spectroscopy (e.g., absence of C-Br aliphatic peaks at 650–510 cm⁻¹ and presence of isoxazole-specific C=N imine peaks at 1607 cm⁻¹). Cross-validate with literature data and elemental analysis to confirm purity and structural integrity .
Q. What are key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature) significantly influence product yield. For example, using nitroacetate precursors with aromatic aldehydes in amine-mediated reactions can yield isoxazole derivatives. Monitor intermediates via TLC and employ column chromatography (e.g., PE/EtOAc = 10:1) for purification to achieve >95% purity .
Q. How do substituent positions on the benzisoxazole ring affect stability during storage?
- Methodological Answer : Bromine at the 6-position increases steric hindrance and electron-withdrawing effects, reducing reactivity. Store under inert gas (N₂/Ar) at low temperatures (−20°C) to prevent degradation. Regularly assess stability via HPLC and compare with freshly synthesized batches .
Advanced Research Questions
Q. What computational methods can predict reaction yields for this compound synthesis?
- Methodological Answer : Employ differential reaction fingerprint (DRFP) models to classify reactions and predict yields without extensive training data. Validate predictions using experimental datasets (e.g., isoxazole additive reactions) and adjust parameters to account for outliers in low- or high-yield regimes .
Q. How can metal-free synthesis routes improve the scalability of this compound derivatives?
- Methodological Answer : Replace transition-metal catalysts with organocatalytic approaches. For example, use nitroacetic esters and Schiff bases under microwave-assisted conditions to generate 3,4,5-trisubstituted isoxazoles. Characterize intermediates via mass spectrometry to track pathway selectivity (e.g., six-membered vs. five-membered ring formation) .
Q. What strategies resolve contradictions in reaction mechanisms for benzisoxazole functionalization?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways. For instance, in photodissociation studies, track branching ratios of products to distinguish direct vs. indirect pathways. Combine kinetic isotope effects (KIE) with DFT calculations to validate proposed intermediates .
Q. How do structure-activity relationships (SAR) guide the design of bioactive this compound analogs?
- Methodological Answer : Introduce substituents (e.g., fluorophenyl or carboxamide groups) at the 3-position to enhance bioactivity. Test analogs against cancer cell lines (e.g., HeLa, MCF-7) using α-fetoprotein assays and apoptosis/necrosis profiling. Corrogate electronic effects (Hammett σ values) with IC₅₀ data to refine SAR .
Q. What experimental designs mitigate challenges in studying low-energy conical intersections in isoxazole photochemistry?
- Methodological Answer : Use Laval flow reactors coupled with rotational spectroscopy to characterize photodissociation products in gas-phase reactions. Simulate conical intersections via CASSCF calculations and validate with high-resolution UV-Vis spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
